molecular formula C53H85NO20 B000439 Nystatin A3 CAS No. 62997-67-5

Nystatin A3

Cat. No. B000439
CAS RN: 62997-67-5
M. Wt: 1056.2 g/mol
InChI Key: IKYMLQOHQLVORI-PLAPNZKPSA-N
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Description

Synthesis Analysis

The synthesis of Nystatin A3 and its fragments involves complex, stereoselective processes. One notable achievement in the field is the first stereocontrolled synthesis of the (3S,5R,7R,10R,11R)-C1-C13 fragment of Nystatin A(1), showcasing a convergent, enantioselective approach involving enzymatic desymmetrization and chiral sulfoxide chemistry to obtain key molecular fragments (Solladié et al., 1999).

Molecular Structure Analysis

The complete structure of Nystatin A3 has been elucidated, revealing its role as a biologically active component within the nystatin complex. This discovery was significant in understanding the structural basis of its activity, highlighting the macrolide's complex molecular architecture (Zielinski et al., 1988).

Chemical Reactions and Properties

Nystatin A3's interaction with membranes and its subsequent effects are influenced by its molecular mechanism of action, which is intricately linked to its chemical structure. The formation and stabilization of aqueous pores by Nystatin, associated with its cytotoxicity, demonstrate its complex interaction with lipid compositions and membrane properties (dos Santos et al., 2017).

Physical Properties Analysis

The physical and chemical analyses of commercial nystatin, including Nystatin A3, shed light on its physical properties through methods like moisture analysis, spectroscopy, and thermal analysis. These studies confirm the compound's impurity and its non-polymorphic nature, consisting of a mixture of compounds A1, A2, and A3, and provide insight into its stability and physical characteristics (Brescansin et al., 2013).

Chemical Properties Analysis

The chemical properties of Nystatin A3, particularly its interaction with biological membranes, are crucial for its function. Its mechanism of action, dependent on membrane lipid composition and biophysical properties, highlights the importance of the chemical structure in its biological activity. This is evident in how Nystatin forms pores in membranes, a process influenced by the lipid environment, illustrating the antibiotic's complex chemical behavior (dos Santos et al., 2017).

Scientific Research Applications

  • Anti-migraine Potential : Nystatin has been identified as a potential therapeutic agent for migraine management. A study using molecular docking and shared featured pharmacophore modeling found nystatin effective against several receptors related to migraines. Further, its nanoformulation demonstrated significant anti-migraine activity in pharmacodynamic models on mice (Girotra et al., 2017).

  • Antifungal Mechanisms : Research has revealed distinct mechanisms of antifungal activity for nystatin and amphotericin B, despite their structural similarities. Studies on Saccharomyces cerevisiae mutants resistant to these polyenes suggest different modes of action, with nystatin resistance linked to changes in sterol spectrum (Hapala et al., 2005).

  • Axonal Extension and Regeneration : Nystatin has been shown to regulate axonal extension and regeneration in neurons by modifying nitric oxide levels. This effect occurs through different signaling pathways activated by varying concentrations of nystatin (Roselló-Busquets et al., 2020).

  • Antimicrobial and Antibiofilm Activities : A novel study synthesized bismuth oxide nanoparticles loaded with nystatin to enhance antimicrobial potential against pathogenic bacteria and Candida species. This research highlighted the synergistic effects and promising antibiofilm agent properties of the nano-drug formulation (El-Batal et al., 2020).

  • Physical and Chemical Analysis : An analysis of commercial nystatin, including Nystatin A3, focused on its physical and chemical properties. The study involved moisture analysis, spectroscopic, and thermal analyses, contributing to a better understanding of nystatin's composition (Brescansin et al., 2013).

  • Proinflammatory Properties : Nystatin has been found to induce the secretion of proinflammatory cytokines like IL-1β, IL-8, and tumor necrosis factor alpha through toll-like receptor activation. This suggests a TLR-dependent mechanism underlying nystatin's proinflammatory properties (Razonable et al., 2005).

  • Binding to Plasma Membranes : Nystatin's interaction with the plasma membrane of living cells was observed using UV-sensitive microscopy. This study provided insights into nystatin's binding behavior and its selective fungicidal effect based on differential interaction with ergosterol-containing yeast membranes compared to mammalian cholesterol (Szomek et al., 2020).

Safety And Hazards

Nystatin A3, like other nystatins, can cause hypersensitivity reactions including rash, pruritus, and anaphylactoid reactions . It may also cause adverse reproductive effects, based on experimental data . The chief hazard associated with exposure during normal use and handling is the potential for irritation of contaminated skin .

Future Directions

Nystatin A3 is a potent antifungal drug with significant toxicity in mammalian organisms . In order to develop a non-toxic and more effective Nystatin A3 formulation, its molecular mechanism of action at the cell membrane needs to be better understood . Future research may focus on understanding the complex mechanism of action of Nystatin A3 and developing safer and more effective formulations .

properties

IUPAC Name

(1S,3R,4R,7R,9R,11R,15S,16S,17R,18S,19E,21E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[(4R,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,37-heptahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H85NO20/c1-29-18-16-14-12-10-8-6-7-9-11-13-15-17-19-37(72-52-49(65)46(54)48(64)33(5)71-52)25-42-45(51(66)67)41(61)28-53(68,74-42)27-40(60)38(58)21-20-34(55)22-35(56)23-36(57)24-43(62)69-31(3)30(2)50(29)73-44-26-39(59)47(63)32(4)70-44/h6-7,9,11-19,29-42,44-50,52,55-61,63-65,68H,8,10,20-28,54H2,1-5H3,(H,66,67)/b7-6+,11-9+,14-12+,15-13+,18-16+,19-17+/t29-,30-,31-,32-,33+,34+,35+,36+,37-,38+,39+,40+,41-,42-,44?,45+,46-,47-,48+,49-,50+,52-,53+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYMLQOHQLVORI-PLAPNZKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(CC(CC(CC(=O)OC(C(C1OC3CC(C(C(O3)C)O)O)C)C)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C/CC/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H]([C@@H](CC[C@H](C[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1OC3C[C@H]([C@H]([C@@H](O3)C)O)O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H85NO20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1056.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nystatin A3

CAS RN

62997-67-5
Record name Nystatin A3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062997675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NYSTATIN A3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZGT9EY838C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
42
Citations
J Zielinski, J Golik, J Pawlak, E Borowski… - The Journal of …, 1988 - jstage.jst.go.jp
… The sample of nystatin A3 exhibited the following physico-chemical properties: Colorless amorphous powder insoluble in water and soluble in alcohols, DMF, DMSOand pyridine; UV …
Number of citations: 24 www.jstage.jst.go.jp
A Ulrych, PJ Derrick, F Adamek… - … Journal of Mass …, 2010 - journals.sagepub.com
… Polyfungin B (c53H85No19) is a deoxyanalogue of nystatin A3.In addition to the 38-membered lactones, there have been many other analogues reported with different ring sizes. for …
Number of citations: 7 journals.sagepub.com
M Song, W He, S Cai, F Wang, W Xu, W Xu - Catalysts, 2023 - mdpi.com
… be seen that nystatin A3 has an additional digitoxose compared to nystatin A1 [9,14], while the polyfungin B has an absence of a C10 hydroxyl group compared with nystatin A3 [15]. All …
Number of citations: 2 www.mdpi.com
E Gomes Brescansin, M Portilho… - Acta Scientiarum …, 2013 - search.ebscohost.com
Nystatin (NYS) is a fermentation-produced antibiotic of the polyene group. Commercial NYS is a mixture of compounds named NIS A1, A2 and A3. Current analysis undertook physical …
Number of citations: 1 search.ebscohost.com
A COLLINE, J BOLARD, L CHINSKY… - The Journal of …, 1985 - jstage.jst.go.jp
… Three main peaks observed consisted of nystatin A3 (18.3 minutes), nystatin A, (13.5 minutes) and an unknown tetraene compound (5.1 minutes). When a Zorbox ODS column was …
Number of citations: 7 www.jstage.jst.go.jp
J Zielinski, E JERECZEK, P SOWINSKI… - The Journal of …, 1979 - jstage.jst.go.jp
… Methanolysis of dodecahydronystatin A3 afforded the mixture of O- methyl-glycosides (III, IV). These were further methylated, and the structures of these components established by …
Number of citations: 31 www.jstage.jst.go.jp
M Song, W He, S Cai, F Wang, W Xu… - Microbial Biocatalysis, 2023 - researchgate.net
… be seen that nystatin A3 has an additional digitoxose compared to nystatin A1 [9, 14], while the polyfungin B has an absence of a C10 hydroxyl group compared with nystatin A3 [15]. All …
Number of citations: 0 www.researchgate.net
P Caffrey, JF Aparicio, F Malpartida… - Current topics in …, 2008 - ingentaconnect.com
… Six of these compounds were identified as nystatin A1 (1), nystatin A3 (11), 10-deoxynystatin A1 (12), … mycarose at C-35 where nystatin A3 (11) has digitoxose (mycarose is derived from …
Number of citations: 103 www.ingentaconnect.com
A Coutinho, M Prieto - Biophysical journal, 1995 - cell.com
… Another constituent of Nystatin complex, Nystatin A3, contains digitoxose as an additional … two compounds is the additional digitoxose in Nystatin A3, this second sugar moiety may …
Number of citations: 93 www.cell.com
P Caffrey, M Hogan, Y Song - Antibiotics, 2022 - mdpi.com
… Nystatin A3 has an l-digitoxosyl residue attached to the C35 hydroxyl. Polyfungins are made by … endophytica cluster is predicted to encode nystatin A3 (Figure 20), which has an l-…
Number of citations: 11 www.mdpi.com

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